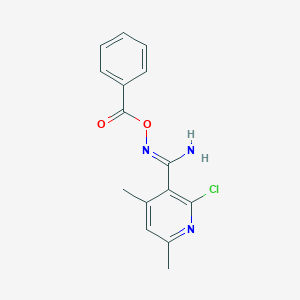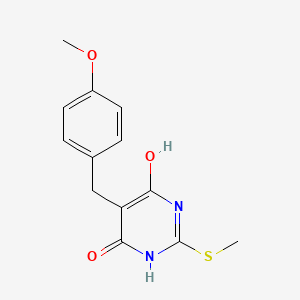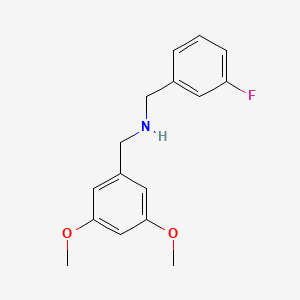
ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate, also known as EEFMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiophene derivatives and has a molecular formula of C17H19NO4S.
Wirkmechanismus
The mechanism of action of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, in cancer cells, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and block cell cycle progression. Moreover, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it a suitable candidate for further research. Moreover, it has shown promising results in various in vitro and in vivo studies, which indicates its potential therapeutic applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. In addition, its toxicity and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate. One of the directions is to further investigate its mechanism of action and optimize its therapeutic effects. Moreover, its toxicity and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans. In addition, the development of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate analogs with improved pharmacological properties could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Synthesemethoden
The synthesis of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate involves the condensation of 5-ethyl-2-(2-furoylamino)-4-methylthiophene-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 5-ethyl-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-4-11-9(3)12(15(18)19-5-2)14(21-11)16-13(17)10-7-6-8-20-10/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHPOQIZGMSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)